2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Catalog No.
S751985
CAS No.
501661-50-3
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Furan-2-Ylmethyl)amino]benzoic Acid

CAS Number

501661-50-3

Product Name

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2

Synthesis of Useful Amines from Biomass-Based Furan Compounds

Synthesis of Amides and Esters Containing Furan Rings

Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers

Synthesis of Chiral Furans

Furan Platform Chemicals Beyond Fuels and Plastics

Potential Cognitive Enhancer

2-[(Furan-2-ylmethyl)amino]benzoic acid is an organic compound characterized by its unique structure that combines a furan ring with an amino group and a benzoic acid moiety. Its molecular formula is C₁₂H₁₁N₁O₃, and it has a molecular weight of 217.22 g/mol. The compound exhibits significant potential in various fields, including organic chemistry, pharmacology, and materials science due to its functional groups that allow for diverse chemical reactivity and biological activity.

  • Oxidation: The furan ring can be oxidized to form various derivatives, which may enhance its reactivity and potential applications in synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, a common reaction in organic synthesis .
  • Amide Formation: The amino group can participate in acylation reactions to produce amides, which are crucial in drug development and material science .

Research indicates that compounds related to 2-[(Furan-2-ylmethyl)amino]benzoic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Similar furan derivatives have shown potential as antimicrobial agents, making this compound a candidate for further studies in this area .
  • Cognitive Enhancement: Some studies suggest that furan derivatives could enhance cognitive functions, indicating possible applications in neuropharmacology.
  • Corrosion Inhibition: It has been noted that similar compounds function effectively as corrosion inhibitors for metals, showcasing their versatility beyond biological applications .

The synthesis of 2-[(Furan-2-ylmethyl)amino]benzoic acid can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate the reaction between furan derivatives and amino acids or derivatives under controlled conditions, leading to high yields.
  • Reductive Amination: Furanic oxygenates derived from biomass can be transformed into amine compounds via reductive amination processes, which may also apply to this compound.
  • Conventional Organic Synthesis: Traditional methods involving the coupling of furan derivatives with benzoic acid under acidic or basic conditions are also viable for producing this compound.

The applications of 2-[(Furan-2-ylmethyl)amino]benzoic acid are diverse:

  • Pharmaceuticals: Its structure suggests potential use in drug development, particularly in creating new antimicrobial or cognitive-enhancing agents.
  • Material Science: The compound may serve as a precursor for synthesizing advanced materials due to its unique chemical properties.
  • Corrosion Inhibitors: Similar compounds have been utilized effectively in preventing corrosion in metal surfaces, indicating a potential application for this compound as well .

Interaction studies of 2-[(Furan-2-ylmethyl)amino]benzoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in neurotransmission and microbial resistance mechanisms. Further research is needed to elucidate the specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-[(Furan-2-ylmethyl)amino]benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Aminobenzoic AcidPara-amino substitution on the benzene ringWidely used in pharmaceuticals; precursor for dyes
Furan-2-carboxylic AcidCarboxylic acid group on the furan ringUsed in organic synthesis; less complex than 2-[...]
5-(Furan-2-Ylmethyl)-1H-pyrazolePyrazole ring fused with furanExhibits different biological activities; used in agrochemicals
4-Chloro-2-(furan-2-Ylmethyl)amino benzoic AcidChlorine substitution enhances reactivityPotential corrosion inhibitor; shows unique interaction profiles

The uniqueness of 2-[(Furan-2-yilmethyl)amino]benzoic acid lies in its combination of both furan and benzoic acid functionalities, offering distinct pathways for

XLogP3

2.8

Wikipedia

2-[(furan-2-ylmethyl)amino]benzoic acid

Dates

Modify: 2023-08-15

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